

# "4-[(6-Chloropyridin-3-yl)methyl]morpholine" related compounds

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## Compound of Interest

Compound Name: 4-[(6-Chloropyridin-3-yl)methyl]morpholine

CAS No.: 311774-34-2

Cat. No.: B1273586

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Title: Strategic Scaffolds in Medicinal Chemistry: The 4-[(6-Chloropyridin-3-yl)methyl]morpholine System[1][2]

## Executive Summary

In the landscape of modern drug discovery, 4-[(6-Chloropyridin-3-yl)methyl]morpholine (CAS: 311774-34-2) represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This scaffold serves as a critical junction between two major pharmacological classes: neonicotinoid agrochemicals and biaryl kinase inhibitors.[2]

This technical guide dissects the synthetic utility, physicochemical properties, and medicinal applications of this moiety.[2] It is designed for medicinal chemists requiring a robust protocol for synthesizing and diversifying this scaffold to optimize solubility, metabolic stability, and target affinity.[2]

## Chemical Architecture & Pharmacophore Analysis

The molecule comprises three distinct functional zones, each contributing specific properties to the final bioactive agent:[2]

Zone	Component	Functionality & Design Rationale
Zone A	6-Chloropyridine	The Warhead/Anchor: The electron-deficient pyridine ring serves as a bioisostere for phenyl rings, improving water solubility.[2] The C-6 chlorine atom is a versatile handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[2]
Zone B	Methylene Bridge	The Linker: A single carbon spacer ( ) provides rotational freedom, allowing the morpholine head to orient into solvent-exposed pockets of the target protein.[2]
Zone C	Morpholine	The Solubilizer: Unlike open-chain amines, the morpholine ring reduces lipophilicity (LogP modulation) and prevents rapid metabolic oxidation, enhancing oral bioavailability.[2]

## Synthetic Pathways

Two primary routes exist for constructing this scaffold. Route A is preferred for small-scale medicinal chemistry due to milder conditions, while Route B is favored for industrial scale-up due to lower raw material costs.[2]

## Route A: Reductive Amination (Preferred for MedChem)

[2]

- Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[2]
- Reagents: 6-Chloropyridine-3-carbaldehyde, Morpholine, Sodium Triacetoxyborohydride (STAB).[2]

Protocol:

- Dissolution: Dissolve 6-chloropyridine-3-carbaldehyde (1.0 eq) and morpholine (1.1 eq) in 1,2-dichloroethane (DCE) or THF.
- Activation: Add catalytic Acetic Acid (AcOH, 0.1 eq) to accelerate imine formation. Stir at Room Temperature (RT) for 30 minutes.
- Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.
- Quench: Stir overnight at RT. Quench with saturated aqueous  
.  
[2]
- Workup: Extract with DCM. Wash organic layer with brine, dry over  
  
, and concentrate.[2]
  - Yield Expectations: 85–95%.[2]

## Route B: Nucleophilic Substitution (Scale-Up)

- Mechanism:  
  
displacement of a benzylic-type halide.[2]
- Reagents: 2-Chloro-5-(chloromethyl)pyridine, Morpholine,  
  
or  
  
.[2]

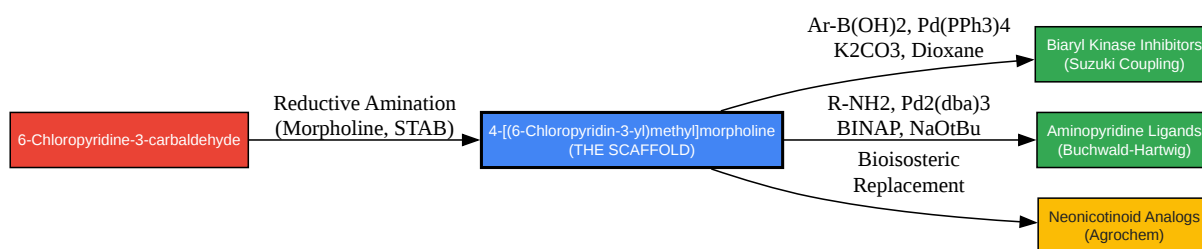
Protocol:

- Setup: Suspend 2-Chloro-5-(chloromethyl)pyridine (1.0 eq) and (2.0 eq) in Acetonitrile (MeCN).
- Addition: Add Morpholine (1.2 eq) dropwise at RT to prevent exotherm.
- Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC/LCMS.[2]
- Purification: Filter off inorganic salts. Concentrate filtrate.[2] Recrystallize from Ethanol/Hexane if necessary.[2]

## Divergent Synthesis & Functionalization

The true value of this scaffold lies in the reactivity of the C-Cl bond.[2] It allows the molecule to serve as a "Late-Stage Intermediate," where the morpholine tail is already established, and the pyridine head is coupled to a core scaffold.[2]

### Diagram: Divergent Synthetic Workflows



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Figure 1: Divergent synthesis pathways utilizing the chloropyridine core for rapid library generation.

## Medicinal Chemistry Applications

## A. Kinase Inhibitors (Biaryl Systems)

In oncology, the 6-chloropyridine moiety is frequently converted into a biaryl system.<sup>[2]</sup> The morpholine chain acts as a solvent-exposed "tail" that improves the physicochemical properties of the inhibitor.<sup>[2]</sup>

- Example Strategy: Coupling the scaffold with an indazole or quinoline boronic acid creates analogs of Type I/II kinase inhibitors (e.g., targeting VEGFR or EGFR).<sup>[2]</sup>
- Rationale: The pyridine nitrogen provides a hydrogen bond acceptor for the kinase hinge region, while the morpholine solubilizes the hydrophobic biaryl core.<sup>[2]</sup>

## B. Neonicotinoid Agrochemicals

The (6-chloropyridin-3-yl)methyl fragment is the defining pharmacophore of neonicotinoids like Imidacloprid and Acetamiprid.<sup>[2]</sup>

- Mechanism: These compounds bind to nicotinic acetylcholine receptors (nAChRs) in the insect CNS.<sup>[2]</sup>
- Morpholine Analog: Replacing the nitro-guanidine group of Imidacloprid with morpholine creates a lipophilic probe used to study receptor binding affinity and channel selectivity, often serving as a negative control or a metabolite standard in toxicology studies.<sup>[2]</sup>

## Experimental Data Summary

Property	Value/Description	Relevance
Molecular Weight	212.68 g/mol	Fragment-like; ideal for lead optimization.[2]
LogP (Predicted)	~1.2 – 1.5	Optimal lipophilicity for CNS penetration and oral absorption.[2]
pKa (Morpholine N)	~8.3	Protonated at physiological pH, aiding solubility.[2]
pKa (Pyridine N)	~2.5	Remains unprotonated; available for H-bonding in the active site.[2]
Solubility	High in DCM, MeOH, DMSO	Compatible with standard screening libraries.[2]

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